The compound can be sourced from various chemical suppliers, such as A2B Chem and BenchChem, where it is available for research purposes only. It falls under the category of sulfonamide compounds, which are characterized by the presence of a sulfonyl functional group attached to an aromatic or heterocyclic ring. This classification is significant due to the broad spectrum of biological activities associated with sulfonamides, including antimicrobial and anti-inflammatory effects.
The synthesis of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves several steps:
The molecular structure of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane features:
The compound's structure can be represented using its SMILES notation: Fc1ccc(c(c1)C)S(=O)(=O)N1CCSC(CC1)c1ccco1
, indicating specific connectivity among atoms.
The compound is expected to undergo various chemical reactions typical for sulfonamides and heterocycles:
The mechanism of action for 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane may involve:
Studies have indicated that compounds with similar structures exhibit significant biological activities due to their ability to interact with specific protein targets in cells.
Key physical and chemical properties include:
Properties such as melting point, boiling point, and spectral data (NMR, IR) should be thoroughly characterized for complete understanding.
The scientific applications of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane include:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: